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Compound of Interest

Compound Name: SKI-349

Cat. No.: B15607650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of SKI-
349, a novel dual-targeted inhibitor. The information presented herein is intended to support

further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action
SKI-349 is a potent small molecule inhibitor with a dual mechanism of action, primarily

targeting both isoforms of sphingosine kinase (SphK1 and SphK2)[1][2][3][4][5]. Sphingosine

kinases are critical enzymes in the sphingolipid signaling pathway, catalyzing the

phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between

pro-apoptotic ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," is

frequently dysregulated in cancer[6]. By inhibiting SphK1/2, SKI-349 disrupts this balance,

leading to an accumulation of ceramide and a reduction in S1P levels, thereby promoting

cancer cell death[1][3].

Furthermore, SKI-349 has been identified as a microtubule disrupting agent (MDA)[2][4][5].

This secondary mechanism contributes to its cytotoxic effects by inducing mitotic spindle

assembly checkpoint arrest, a distinct but synergistic approach to inducing apoptosis in cancer

cells[2][4].
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SKI-349 has demonstrated significant anticancer activity in various preclinical cancer models,

including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).

Hepatocellular Carcinoma (HCC): In HCC cell lines (Huh7 and Hep3B), SKI-349 has been

shown to:

Inhibit SphK1 and SphK2 activity in a dose-dependent manner[7][8].

Suppress cell viability and proliferation[7][8].

Promote apoptosis[7][8].

Reduce cell invasion[7][8].

Inhibit the AKT/mTOR signaling pathway[7][8].

Exhibit a synergistic cytotoxic effect when combined with sorafenib[7][8].

Non-Small Cell Lung Cancer (NSCLC): In primary human NSCLC cells and cell lines, SKI-349
has been observed to:

Potently inhibit cell proliferation, cell cycle progression, and migration[1][3].

Induce mitochondrial depolarization and apoptosis[1][3].

Cause an accumulation of ceramide[1][3].

Lead to the inactivation of the Akt-mTOR pathway and activation of JNK[1][3].

Decrease the expression of bromodomain-containing protein 4 (BRD4) and its dependent

genes[1].

Inhibit NSCLC xenograft growth in vivo[1][3].

Acute Myeloid Leukemia (AML): SKI-349 has shown therapeutic efficacy in a retro-viral

transduction model of MLL-AF9 AML, with improvements in survival compared to its

predecessor, SKI-178[2][4].
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Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the

effects of SKI-349.

Table 1: Effects of SKI-349 on Hepatocellular Carcinoma (HCC) Cell Lines

Parameter Cell Line
SKI-349
Concentration

Observed
Effect

Reference

SphK1/2 Activity Huh7, Hep3B 1, 2, 4, 8 μM

Dose-dependent

decrease in

relative activity

[7][8]

Cell Viability Huh7, Hep3B 1, 2, 4, 8 μM
Dose-dependent

reduction
[7][8]

Apoptosis Huh7, Hep3B 2, 4, 8 μM

Dose-dependent

increase in

apoptotic cells

[7]

Invasion Huh7, Hep3B 1, 2, 4, 8 μM

Dose-dependent

reduction in

invasive cells

[7]

p-AKT/AKT Ratio Huh7 1, 2, 4, 8 μM
Dose-dependent

decrease
[7]

p-mTOR/mTOR

Ratio
Huh7 2, 4, 8 μM

Dose-dependent

decrease
[7]

p-AKT/AKT Ratio Hep3B 2, 4, 8 μM
Dose-dependent

decrease
[7]

p-mTOR/mTOR

Ratio
Hep3B 2, 4, 8 μM

Dose-dependent

decrease
[7]

Synergism with

Sorafenib
Huh7, Hep3B

1, 2, 4, 8 μM

SKI-349 + 2.5-20

μM Sorafenib

Synergistic

cytotoxic effects
[7][8]
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Table 2: Effects of SKI-349 on Non-Small Cell Lung Cancer (NSCLC)

Parameter Model
SKI-349
Concentration/
Dose

Observed
Effect

Reference

Apoptosis

(Caspase-3/7

activity)

Primary NSCLC

cells
5 μM Increased activity [1]

In vivo Tumor

Growth

NSCLC

xenograft in nude

mice

10 mg/kg
Inhibition of

tumor growth
[1][3]

Table 3: Inhibitory Activity of SKI-349

Target IC50 Reference

SphK1 ~ 3 μM [4]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by SKI-349 and a general

workflow for its in vitro evaluation.
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Caption: Signaling pathways modulated by SKI-349.
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Caption: General experimental workflow for in vitro evaluation of SKI-349.

Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature.

1. Cell Culture and Treatment

Cell Lines: Human hepatocellular carcinoma cell lines Huh7 and Hep3B are commonly

used[7][8].

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL

streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Treatment: SKI-349 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For

experiments, cells are treated with varying concentrations of SKI-349 (e.g., 1, 2, 4, 8 µM) or

vehicle control (DMSO) for specified durations[7][8].

2. Cell Viability Assay

Method: Cell Counting Kit-8 (CCK-8) assay is frequently utilized.

Procedure:

Seed cells in 96-well plates at a density of approximately 5x10³ cells/well and allow them

to adhere overnight.

Replace the medium with fresh medium containing various concentrations of SKI-349 or

vehicle control.

After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of CCK-8 solution

to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage relative to the vehicle-treated control group.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Method: Flow cytometry-based detection of apoptosis using an Annexin V-FITC/PI apoptosis

detection kit.

Procedure:

Treat cells with SKI-349 as described above.

Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

Resuspend cells in 1X binding buffer.
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Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

Incubate in the dark at room temperature for 15 minutes.

Analyze the stained cells by flow cytometry within 1 hour.

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin

V+/PI+), and necrotic (Annexin V-/PI+) cells.

4. Western Blot Analysis

Purpose: To detect the expression and phosphorylation status of proteins in the AKT/mTOR

signaling pathway.

Procedure:

Treat cells with SKI-349 and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

Determine protein concentration using a BCA protein assay kit.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and

a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantify band intensities using densitometry software.

5. Sphingosine Kinase Activity Assay
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Method: Commercially available Sphingosine Kinase Activity Assay kits (e.g., from Echelon

Biosciences) are used[7].

Procedure:

Lyse SKI-349-treated cells using the provided reaction buffer.

Incubate the cell lysate with a reaction mixture containing a sphingosine substrate and

ATP.

The kinase reaction produces S1P, which is then detected according to the manufacturer's

protocol, often involving a competitive ELISA format.

Measure the signal (e.g., absorbance or fluorescence) and calculate the relative SphK

activity compared to the control group.

6. In Vivo Xenograft Studies

Model: Nude mice are subcutaneously injected with cancer cells (e.g., NSCLC cells) to

establish tumors[1][3].

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and

control groups. SKI-349 (e.g., 10 mg/kg) or vehicle is administered, typically via

intraperitoneal injection, on a defined schedule[1][3].

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and

general health are also monitored.

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used

for further analysis such as immunohistochemistry (e.g., for markers of proliferation and

apoptosis) or western blotting[1].

This guide provides a foundational understanding of the anticancer properties of SKI-349.

Further investigation into its efficacy in a broader range of cancer types, detailed

pharmacokinetic and pharmacodynamic studies, and long-term safety assessments are

warranted to advance its clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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